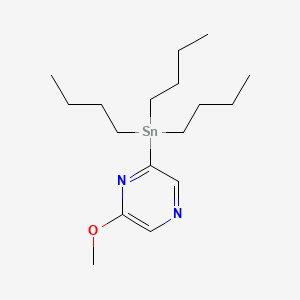

2-Methoxy-6-(tributylstannyl)pyrazine

描述

The Significance of Pyrazine (B50134) Derivatives in Contemporary Organic Chemistry

Pyrazine and its derivatives are a vital class of N-heterocyclic compounds, which are foundational to organic chemistry due to their presence in numerous natural products and their wide-ranging applications. tandfonline.comresearchgate.net The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-orientation, is a key structural motif in many biologically active molecules. mdpi.comnih.gov This has made pyrazine derivatives a major focus in medicinal chemistry and drug discovery. wisdomlib.org

The pharmacological applications of pyrazine-containing compounds are extensive, with derivatives exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antioxidant activities. tandfonline.comresearchgate.netmdpi.com Several commercially available drugs incorporate the pyrazine scaffold, highlighting its importance in therapeutic development. mdpi.com Beyond pharmaceuticals, pyrazine derivatives are also utilized as dyes, organic semi-conductors, and ligands in coordination chemistry. mdpi.com In synthetic chemistry, the pyrazine nucleus serves as a versatile framework for constructing complex molecules and can participate in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create new carbon-carbon and carbon-nitrogen bonds. tandfonline.comresearchgate.net

The Role of Organotin Compounds as Synthetic Intermediates and Reagents

Organotin compounds, also known as stannanes, are organometallic compounds characterized by at least one tin-carbon (Sn-C) bond. sigmaaldrich.comwikipedia.org First synthesized in the mid-19th century, their utility in organic synthesis grew substantially with the advent of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comwikipedia.org Organotins are particularly renowned for their role in the Stille reaction, a powerful and versatile method for forming carbon-carbon bonds. sigmaaldrich.comdntb.gov.uapsgcas.ac.in

The key to the utility of organotin reagents lies in their optimal reactivity. They are stable enough to be isolated and handled, yet sufficiently reactive to undergo transmetalation with a palladium catalyst during the cross-coupling cycle. youtube.com This reaction is tolerant of a wide array of functional groups on either the organotin reagent or the coupling partner (typically an organic electrophile like a halide or triflate), which minimizes the need for protecting groups and allows for its use in the synthesis of complex molecules and natural products. sigmaaldrich.comdntb.gov.ua The reactivity of organotin compounds is dependent on the stability of the C-Sn bond and the potential for the tin atom to expand its coordination number beyond four. gelest.com In addition to their central role in C-C bond formation, organotin compounds are used as catalysts in polymer chemistry, such as in the formation of polyurethanes, and as stabilizers for PVC. wikipedia.orglupinepublishers.comrjpbcs.com

Contextualizing 2-Methoxy-6-(tributylstannyl)pyrazine within Pyrazine and Organotin Research

This compound emerges as a highly specialized and useful reagent by combining the structural features of both pyrazines and organotins. Its chemical identity is defined by a methoxy-substituted pyrazine ring linked to a tributyltin group, positioning it as a key intermediate for introducing the 2-methoxypyrazin-6-yl moiety into target molecules.

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. sigmaaldrich.compsgcas.ac.in In a typical reaction, the tributylstannyl group facilitates the transfer of the methoxypyrazine ring to a palladium center, which then couples with an organic electrophile to form a new, more complex pyrazine derivative. This synthetic strategy is highly valuable for building molecules that are otherwise difficult to access, particularly in the fields of pharmaceutical and materials science where functionalized pyrazines are in high demand. tandfonline.comrsc.org The presence of the methoxy (B1213986) group on the pyrazine ring can electronically influence the reactivity of the aromatic system and provides a handle for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1105511-66-7 |

| Molecular Formula | C17H32N2OSn |

| Molecular Weight | 399.16 g/mol |

| Appearance | Yellow or brown solid |

| Synonyms | tributyl-(6-methoxypyrazin-2-yl)stannane; 2-Methoxy-6-(tri-n-butylstannyl)pyrazine |

Data sourced from multiple chemical suppliers and databases. rlavie.com

属性

IUPAC Name |

tributyl-(6-methoxypyrazin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRXJELRWGUPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586022 | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105511-66-7 | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-(tributylstannyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 6 Tributylstannyl Pyrazine and Analogous Stannyl Pyrazine Systems

Direct Stannylation Approaches to Pyrazine (B50134) Scaffolds

Direct C-H bond stannylation is an atom-economical method for synthesizing organostannanes, as it avoids the pre-functionalization of the substrate with a halogen or triflate group. This approach typically involves the activation of a C-H bond followed by the introduction of a tin electrophile. However, for electron-deficient heterocycles like pyrazine, direct C-H functionalization presents significant challenges. nih.govnih.govrsc.orgbsb-muenchen.de

The inherent low electron density of the pyrazine ring makes it less susceptible to electrophilic attack, which is a common pathway for stannylation. While transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing heterocycles, its application for direct stannylation of pyrazines is not well-documented in the literature. nih.gov Most C-H activation studies on pyrazines have focused on C-C bond formation (arylation) or C-N bond formation. nih.govnih.gov The development of catalytic systems capable of selectively activating a pyrazine C-H bond and facilitating transmetalation with a tin reagent remains an area for future research.

Organometallic Reagent-Mediated Syntheses of Stannyl (B1234572) Pyrazines

A more established route to stannyl pyrazines involves the generation of a nucleophilic pyrazine intermediate, which then reacts with a trialkyltin electrophile. This two-step process typically involves either halogen-metal exchange or deprotonation to create a potent pyrazinyl organometallic species.

Utility of Grignard Reagents in Sn-C Bond Formation for Pyrazines

Grignard reagents are versatile intermediates in organic synthesis. For the synthesis of stannyl pyrazines, a pyrazinyl Grignard reagent can be prepared from a corresponding halopyrazine, such as 2-chloro-6-methoxypyrazine. The reaction involves the oxidative addition of magnesium metal to the carbon-halogen bond. The resulting pyrazinylmagnesium halide is a strong nucleophile that can readily react with a trialkyltin halide, such as tributyltin chloride, to form the desired Sn-C bond.

This method's primary advantage is its reliance on classical and well-understood organometallic chemistry. The key challenge lies in the initial formation of the Grignard reagent, which requires anhydrous conditions and can sometimes be sluggish with electron-deficient heteroaryl halides.

| Entry | Halopyrazine Precursor | Grignard Formation Conditions | Tin Electrophile | Product |

| 1 | 2-Chloro-6-methoxypyrazine | Mg, THF, reflux | Tributyltin chloride | 2-Methoxy-6-(tributylstannyl)pyrazine |

| 2 | 2-Bromopyrazine | Mg, THF, reflux | Tributyltin chloride | 2-(Tributylstannyl)pyrazine |

This table represents a generalized synthetic approach, as specific examples for pyrazine stannylation via Grignard reagents are not extensively detailed in peer-reviewed literature.

Application of Lithium and Zinc Derivatives for Pyrazine Stannylation

Organolithium and organozinc reagents offer an alternative pathway to stannylated pyrazines. Pyrazinyllithium species can be generated either by direct deprotonation of a pyrazine C-H bond using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or through halogen-lithium exchange from a halopyrazine using an alkyllithium reagent (e.g., n-butyllithium) at low temperatures.

Once formed, the pyrazinyllithium intermediate is highly reactive and can be "trapped" by reaction with an electrophile like tributyltin chloride. This sequence allows for the regioselective introduction of the stannyl group, dictated by the site of lithiation.

Furthermore, lithiated pyrazines can be transmetalated with zinc salts (e.g., ZnCl₂) to form more stable and often more selective organozinc reagents. These pyrazinylzinc compounds can also be coupled with tin halides. The use of mixed lithium-zinc bases (e.g., LiTMP-ZnCl₂) has been shown to effectively deprotonate pyrazine at room temperature, providing a pathway to functionalized derivatives upon quenching with an electrophile.

Transition Metal-Catalyzed Stannylation of Pyrazine Precursors

Transition metal catalysis, particularly with palladium, provides a powerful and widely applicable method for the synthesis of arylstannanes from aryl halides or triflates. This method is highly relevant for the synthesis of stannyl pyrazines from precursors like chloropyrazines or bromopyrazines. The most common reaction involves the coupling of a halopyrazine with a hexaalkylditin reagent, such as hexabutylditin, in the presence of a palladium(0) catalyst.

The catalytic cycle is believed to involve the oxidative addition of the halopyrazine to the Pd(0) complex, followed by transmetalation with the hexaalkylditin reagent, and finally, reductive elimination to yield the stannyl pyrazine product and regenerate the Pd(0) catalyst. This method generally exhibits good functional group tolerance and provides high yields of the desired product. rsc.org

Representative Reaction: 2-Chloro-6-methoxypyrazine + Hexabutylditin --(Pd Catalyst)--> this compound

Development and Optimization of Catalytic Systems for Stannyl Pyrazine Synthesis

The efficiency of the palladium-catalyzed stannylation of pyrazine precursors is highly dependent on the specific catalytic system employed. The development and optimization of these systems involve the careful selection of the palladium source, ligands, and reaction conditions to maximize yield and minimize side reactions. acs.orgnih.gov

Palladium Precursor: Various Pd(0) and Pd(II) sources can be used, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], palladium(II) acetate (B1210297) [Pd(OAc)₂], or palladium(II) chloride [PdCl₂]. Pd(II) precursors are reduced in situ to the active Pd(0) species. The choice of precursor can influence reaction rates and catalyst stability. acs.orgnih.gov

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (PtBu₃), often promote the oxidative addition step and enhance catalytic activity, especially with less reactive aryl chlorides. nih.gov The choice of ligand can significantly impact the scope and efficiency of the stannylation reaction.

Reaction Conditions: Other parameters such as solvent, temperature, and the presence of additives are also optimized. Aprotic polar solvents like DMF or NMP are commonly used, although solvent-free conditions have also been developed to provide a more environmentally friendly process. researchgate.net The addition of a co-catalyst, such as a copper(I) salt, has been shown in some Stille-type reactions to accelerate the transmetalation step. rsc.org

| Parameter | Variation | Effect on Stannylation |

| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Affects catalyst activation and stability. Pd(OAc)₂ is often robust. |

| Ligand | PPh₃, PCy₃, XPhos, SPhos | Bulky, electron-rich ligands often improve rates and yields for chloro- and bromopyrazines. |

| Stannane (B1208499) | Hexabutylditin, Tributyltin hydride | Hexaalkylditin is the most common reagent for this transformation. |

| Solvent | Toluene, Dioxane, DMF, NMP | Choice depends on substrate solubility and reaction temperature; higher boiling point solvents are common. |

| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |

Optimization studies aim to find the ideal combination of these factors to achieve a high-yielding, selective, and practical synthesis of the target stannyl pyrazine. nih.gov

Reactivity and Mechanistic Investigations of 2 Methoxy 6 Tributylstannyl Pyrazine

Cross-Coupling Reactions Involving the Tributylstannyl Moiety

The tributylstannyl moiety is the key functional group for cross-coupling reactions, acting as the organometallic nucleophile. The Stille reaction, a palladium-catalyzed coupling between an organotin compound and an organic halide or pseudohalide, is the most prominent transformation involving this class of compounds. wikipedia.org The reaction is valued for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture. wikipedia.org

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by a transmetalation step, where the organic group from the stannane (B1208499) is transferred to the palladium center, displacing the halide. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.org

The Stille coupling is a highly effective method for the arylation and heteroarylation of the pyrazine (B50134) core. While specific examples detailing the use of 2-methoxy-6-(tributylstannyl)pyrazine are not extensively documented in dedicated studies, the general reactivity of stannylated pyrazines is well-established. rsc.org They readily couple with a diverse range of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides. rsc.orgrsc.org The reaction typically employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts supported by other phosphine (B1218219) ligands. rsc.org The choice of catalyst, ligand, solvent, and base can be crucial for achieving high yields, particularly with less reactive chlorides or electronically demanding substrates. rsc.orgscispace.com

Table 1: Representative Stille Coupling of a Stannyl (B1234572) Pyrazine with an Aryl Halide Note: This table illustrates a general reaction, as specific data for this compound was not available in the searched literature.

| Stannane | Coupling Partner | Catalyst | Solvent | Yield (%) |

| Stannyl Pyrazine | Aryl Iodide | Pd(PPh₃)₄ | Toluene | >90 |

| Stannyl Pyrazine | Aryl Bromide | Pd(dppf)Cl₂ | Dioxane | 85-100 |

| Stannyl Pyrazine | Heteroaryl Bromide | Pd(dppb)Cl₂ | DMF | >90 |

The coupling of stannylated pyrazines with acyl halides, such as acyl chlorides, provides a direct route to acylpyrazines, which are valuable intermediates for the synthesis of more complex molecules. rsc.org This reaction is generally efficient and proceeds under standard Stille conditions. A key consideration in this coupling is the potential for homocoupling of the stannyl pyrazine. rsc.org Research has shown that this side reaction can be suppressed by altering the order of reagent addition. Specifically, mixing the acyl chloride with the palladium catalyst before introducing the stannylated pyrazine can lead to significantly higher yields of the desired ketone product. rsc.org

Table 2: Stille Coupling of a Stannylated Pyrazine with an Acyl Chloride Adapted from a study on general stannyl pyrazines. rsc.org

| Stannane | Coupling Partner | Catalyst | Conditions | Yield (%) |

| Tributylstannylpyrazine | 4-Methoxybenzoyl chloride | Pd₂(dba)₃ | Stannane added last | 70 |

| Tributylstannylpyrazine | 4-Methoxybenzoyl chloride | Pd₂(dba)₃ | Standard addition | 64 (mixture) |

Stille couplings between stannylated pyrazines and vinyl halides are effective for introducing alkenyl substituents onto the pyrazine ring. rsc.org These reactions are valuable for synthesizing conjugated systems and natural products. The reaction typically proceeds with retention of the stereochemistry of the vinyl halide, which is a significant advantage of this method. wikipedia.org Vinyl iodides and bromides are the most common coupling partners, as vinyl chlorides can be less reactive. wikipedia.org

The Stille reaction can be employed in a twofold manner to construct highly functionalized, symmetrical, or unsymmetrical poly-aryl or poly-heteroaryl pyrazine systems. This strategy can involve either the reaction of a dihalopyrazine with two equivalents of a stannylated partner or the reaction of a distannylated pyrazine with two equivalents of a halide. rsc.org

This approach has been successfully used in the synthesis of complex ligands and polymers. For instance, the reaction of 2,3-dichloropyrazine (B116531) with 2.5 equivalents of a stannylated terpyridine afforded a hybrid pyrazine–terpyridine ligand in good yield. rsc.org Similarly, efficient double Stille cross-coupling of distannylated pyrazines with diiododiketopyrazines has been used to synthesize novel polymers. rsc.org The choice of catalyst system, such as Pd(PPh₃)₂Cl₂–CuI, and control over stoichiometry are critical to achieving high molecular weight polymers and minimizing side products. rsc.org

Table 3: Examples of Double Stille Coupling for Pyrazine Functionalization Adapted from a review on pyrazine functionalization. rsc.org

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) |

| 2,3-Dichloropyrazine | Stannylated Terpyridine | Not specified | Hybrid Ligand | 73 |

| Distannylated Pyrazine | Diiododiketopyrazine | Pd(PPh₃)₂Cl₂–CuI | Polymer | 65-82 |

Regioselectivity and Stereocontrol in Cross-Coupling Transformations

In cross-coupling reactions, such as the Stille reaction, this compound offers a high degree of regioselectivity. The tributylstannyl group is located at the 6-position of the pyrazine ring, and it is this position that selectively participates in the coupling reaction. The palladium catalyst preferentially undergoes oxidative addition with an organic halide, followed by transmetalation with the stannyl pyrazine, leading to the formation of a new bond exclusively at the 6-position of the pyrazine ring.

The general mechanism for the Stille reaction involves a catalytic cycle that proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The regioselectivity is dictated by the initial placement of the tributylstannyl group on the pyrazine ring.

While the regioselectivity is well-defined, the stereocontrol in cross-coupling transformations involving this compound is primarily dependent on the stereochemistry of the coupling partner, as the pyrazine ring itself is aromatic and planar. For instance, in couplings with stereodefined vinyl halides, the configuration of the double bond is typically retained in the product. This stereospecificity is a well-documented feature of the Stille reaction, proceeding with retention of configuration of the vinyl partner. nih.gov

Detailed studies on the stereocontrol for this specific compound are not extensively documented in the literature; however, the general principles of the Stille reaction mechanism suggest that the stereochemical integrity of the electrophile is largely preserved. nih.gov

Alkylation and Arylation of the Pyrazine Ring via Stannyl Intermediates

This compound serves as an effective nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions for the alkylation and arylation of the pyrazine ring. This methodology allows for the introduction of a wide range of alkyl and aryl substituents at the 6-position of the pyrazine nucleus.

A notable application is the reaction with acyl chlorides to produce pyrazinyl ketones. For instance, the coupling of a stannylated pyrazine with 4-methoxybenzoyl chloride, catalyzed by a palladium complex, yields the corresponding aryl pyrazinyl ketone. The reaction conditions can be optimized to suppress side reactions like the homocoupling of the organostannane. wikipedia.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ | PPh₃ | Toluene | 100 | 75 | wikipedia.org |

| Pd₂(dba)₃ | P(2-furyl)₃ | DMF | 80 | 82 | wikipedia.org |

| PdCl₂(PPh₃)₂ | PPh₃ | Dioxane | 90 | 78 | wikipedia.org |

| This table presents typical conditions for the Stille coupling of stannylpyrazines with aryl halides, based on analogous systems. |

The general catalytic cycle for the Stille reaction is widely accepted to involve the following key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. wikipedia.org

Transmetalation Processes and Their Mechanistic Implications

The transmetalation step is often the rate-determining step in the Stille catalytic cycle and involves the transfer of the pyrazinyl group from the tin atom to the palladium center. harvard.edu The mechanism of this process can be influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the presence of additives. harvard.edu

For organostannanes, the transmetalation is believed to proceed through either an associative or a dissociative pathway. In the associative mechanism, the organostannane coordinates to the palladium complex before the transfer of the organic group. In the dissociative pathway, a ligand first dissociates from the palladium complex, creating a vacant coordination site for the incoming organostannane.

The general mechanism of transmetalation in the Stille reaction has been extensively studied and is understood to proceed via a concerted, cyclic transition state. uwindsor.ca

The Coordination Chemistry of the Organotin Moiety within Pyrazine Derivatives

The coordination chemistry of the organotin moiety in this compound is primarily characterized by the Lewis acidity of the tin atom. While the tributyltin group is generally considered to be weakly coordinating, the tin atom can interact with Lewis bases.

In the context of the Stille reaction, the coordination of a ligand from the palladium complex or a solvent molecule to the tin atom can facilitate the cleavage of the carbon-tin bond during the transmetalation step. Furthermore, the nitrogen atoms of the pyrazine ring can act as Lewis basic sites, potentially coordinating to Lewis acids. This interaction can modulate the electronic properties of the pyrazine ring and influence its reactivity. For instance, coordination of a Lewis acid to a remote nitrogen atom in a bipyrazine-diarylplatinum(II) complex has been shown to dramatically accelerate biaryl reductive elimination. nih.gov

While X-ray crystal structures of this compound are not publicly available, studies on related organotin compounds show that the tin atom typically adopts a tetrahedral geometry. In the presence of coordinating ligands, the coordination number of tin can increase to five or six, adopting trigonal bipyramidal or octahedral geometries, respectively.

| Compound | Coordination Number of Tin | Geometry |

| Trimethyltin chloride | 4 | Tetrahedral |

| (CH₃)₂SnCl₂(bipyridine) | 6 | Distorted Octahedral |

| [SnBu₂L¹] (in solid state) | 7 | Polymeric |

| This table provides examples of coordination geometries of tin in different organotin compounds. |

Advanced Spectroscopic and Computational Characterization of 2 Methoxy 6 Tributylstannyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic and organometallic compounds. For 2-Methoxy-6-(tributylstannyl)pyrazine, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their connectivity within the molecule. The spectrum is expected to show signals corresponding to the protons of the pyrazine (B50134) ring, the methoxy (B1213986) group, and the four butyl chains attached to the tin atom.

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and would likely appear as two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). Their splitting patterns would be influenced by their coupling to each other.

Methoxy Group Protons: A singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃) would be expected in the upfield region (around δ 3.9-4.1 ppm).

Tributylstannyl Group Protons: The protons of the three butyl groups would give rise to a set of overlapping multiplets in the upfield region (δ 0.8-1.7 ppm). These would include a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (B1212753) (CH₂) groups of each butyl chain. The protons on the methylene group directly attached to the tin atom would show coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, resulting in satellite peaks.

Expected ¹H NMR Data Summary

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrazine-H | 7.5 - 8.5 | Doublets |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet |

| -Sn-(CH₂CH₂CH₂CH₃)ₙ | 1.4 - 1.7 | Multiplet |

| -Sn-(CH₂CH₂CH₂CH₃)ₙ | 1.2 - 1.4 | Multiplet |

| -Sn-(CH₂CH₂CH₂CH₃)ₙ | 1.0 - 1.2 | Multiplet |

| -Sn-(CH₂CH₂CH₂CH₃)ₙ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule.

Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring would be expected to show distinct signals in the downfield region of the spectrum (typically δ 130-165 ppm). The carbon atom bearing the tributylstannyl group would exhibit coupling to the tin isotopes.

Methoxy Carbon: The carbon of the methoxy group would appear as a single peak in the upfield region (around δ 53-55 ppm).

Tributylstannyl Group Carbons: The four different carbon environments of the butyl chains would result in four distinct signals in the aliphatic region (δ 10-30 ppm). The carbon directly bonded to the tin atom would show the most significant coupling to ¹¹⁹Sn and ¹¹⁷Sn.

Expected ¹³C NMR Data Summary

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazine-C (C-Sn) | 160 - 165 |

| Pyrazine-C (C-O) | 155 - 160 |

| Pyrazine-C | 135 - 145 |

| Methoxy (-OCH₃) | 53 - 55 |

| -Sn-(CH₂) | 28 - 30 |

| -Sn-(CH₂CH₂) | 26 - 28 |

| -Sn-(CH₂CH₂CH₂) | 13 - 15 |

| -Sn-(CH₂CH₂CH₂CH₃) | 9 - 11 |

¹¹⁹Sn NMR Spectroscopic Analysis and Tin Environment Characterization

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the nature of the substituents attached to the tin. For a tetraorganostannane like this compound, the ¹¹⁹Sn chemical shift is expected to be in the range typical for compounds with one aryl and three alkyl groups attached to tin. The precise chemical shift would provide valuable information about the electronic influence of the methoxypyrazine ring on the tin center.

Vibrational Spectroscopy for Bond Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazine ring would be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ range.

Sn-C Stretching: The characteristic stretching vibration for the Sn-C bond would be expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Pyrazine) | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| Sn-C Stretch | 500 - 600 |

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of multiple isotopes of tin, this peak would appear as a characteristic isotopic cluster.

Common fragmentation pathways for organotin compounds involve the loss of alkyl groups from the tin atom. Therefore, prominent fragment ions corresponding to the loss of one, two, or three butyl radicals from the molecular ion would be expected. Fragmentation of the pyrazine ring could also occur.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide definitive insights into the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. The resulting crystal structure would offer a detailed view of the molecule's conformation in the solid state.

A typical X-ray diffraction study would involve the following key aspects for this compound:

Coordination Geometry of the Tin Atom: The analysis would unequivocally establish the coordination environment around the tin atom. It is anticipated to exhibit a tetrahedral geometry, typical for tetraorganostannanes, with the tin atom bonded to three butyl groups and one pyrazinyl carbon atom.

Conformation of the Tributyl Groups: The spatial orientation of the flexible butyl chains attached to the tin atom would be determined. This information is crucial for understanding the steric bulk and potential intermolecular interactions of the molecule.

Planarity of the Pyrazine Ring: The planarity of the pyrazine ring is a key feature of its aromaticity. X-ray crystallography would confirm the degree of planarity and any minor deviations that might be induced by the substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions. Analysis of the crystal structure would reveal any significant intermolecular contacts, such as C-H···N or C-H···π interactions, which influence the solid-state properties of the compound.

The data obtained from X-ray crystallography would serve as a crucial benchmark for validating the results of computational modeling.

Computational Chemistry Approaches for Electronic Properties and Reactivity Prediction

Computational chemistry provides a powerful avenue for exploring the electronic properties and predicting the reactivity of this compound from a theoretical standpoint. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly using DFT, can provide a detailed picture of the electronic structure and bonding within the molecule. These calculations solve the Schrödinger equation for the system, yielding valuable information about the distribution of electrons and the nature of chemical bonds.

For this compound, these calculations would focus on:

Optimized Molecular Geometry: The first step in a computational study is to determine the molecule's most stable three-dimensional structure in the gas phase. This optimized geometry can then be compared with the experimental solid-state structure obtained from X-ray crystallography.

Charge Distribution: The calculations would map the electrostatic potential surface of the molecule, highlighting regions of high and low electron density. This is instrumental in predicting the sites susceptible to electrophilic or nucleophilic attack.

Bonding Analysis: The nature of the carbon-tin (C-Sn) bond is of particular interest. Computational methods can quantify the degree of covalent and ionic character in this bond, providing insights into its stability and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity. The energy levels and spatial distributions of these orbitals dictate the molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). A higher HOMO energy level suggests a greater tendency to donate electrons. The spatial distribution of the HOMO indicates the most probable location for an electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept electrons, and it relates to the molecule's ability to act as an electron acceptor (electrophile). A lower LUMO energy level indicates a greater propensity to accept electrons. The location of the LUMO points to the most likely site for a nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

Applications in Organic Synthesis and Materials Science Research

Building Blocks for Diverse Functionalized Pyrazine (B50134) Derivatives

The primary application of 2-Methoxy-6-(tributylstannyl)pyrazine in organic synthesis is as a building block for the creation of functionalized pyrazine derivatives. The pyrazine core is a key structural motif in many biologically active compounds and technologically important materials. lifechemicals.comresearchgate.net The tributylstannyl group serves as a handle for carbon-carbon bond formation, allowing for the coupling of the pyrazine ring with various organic electrophiles.

The Stille cross-coupling reaction is a cornerstone of this methodology, valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. rsc.orgwikipedia.org In a typical reaction, this compound is reacted with an organic halide (or pseudohalide, such as a triflate) in the presence of a palladium catalyst to form a new C-C bond. rsc.org This provides a direct route to substituted pyrazines that might be challenging to synthesize through other methods.

For instance, the coupling of stannylated pyrazines with acyl chlorides provides an efficient pathway to pyrazinyl ketones. rsc.org While the reaction can sometimes be complicated by homocoupling of the organostannane reagent, this side reaction can often be suppressed by carefully controlling the order of reagent addition. rsc.org By mixing the acyl chloride with the palladium catalyst before introducing the stannylated pyrazine, the formation of the desired ketone can be significantly favored. rsc.org

Table 1: Representative Stille Coupling Reactions

| Pyrazine Reagent | Coupling Partner | Catalyst | Product | Yield | Reference |

| This compound | 4-Methoxybenzoyl chloride | Palladium Complex | 2-Methoxy-6-(4-methoxybenzoyl)pyrazine | 70% | rsc.org |

| Stannylated Pyrazine | Aryl Iodide | Pd(dba)₂ / P(t-Bu)₃ | 2-Aryl-Pyrazine Derivative | High | nih.gov |

| Stannylated Pyrazine | Vinyl Bromide | Pd(PPh₃)₄ | 2-Vinyl-Pyrazine Derivative | Good | wikipedia.org |

This synthetic strategy underscores the compound's role as a versatile precursor, enabling chemists to systematically modify the pyrazine scaffold and explore the structure-activity relationships of novel derivatives.

Precursors for Advanced Organic Materials and Devices

The ability to construct complex π-conjugated systems using this compound and related compounds makes it a valuable precursor for advanced organic materials. These materials often possess unique electronic and photophysical properties suitable for a range of applications.

Pyrazine-containing polymers are of significant interest for technological applications, including optical and photovoltaic devices. lifechemicals.com The electron-deficient nature of the pyrazine ring can be used to tune the electronic properties of conjugated polymers, influencing their band gaps and charge transport characteristics. Low-bandgap π-conjugated pyrazine polymers have been specifically synthesized for use in photovoltaics. lifechemicals.com

The Stille coupling reaction is a powerful method for creating these polymers, a process known as Stille polymerization. In this process, a distannylated monomer is reacted with a dihalogenated monomer to build the polymer chain. Stannylated pyrazines, such as this compound, serve as essential precursors for these monomers. By incorporating this pyrazine unit into a polymer backbone, materials scientists can engineer novel polymers with tailored properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. researchgate.net

The synthesis of complex, multi-dentate ligands is crucial for the development of new metal complexes with interesting catalytic, magnetic, or photophysical properties. This compound and its analogues are instrumental in constructing such intricate ligand architectures.

A notable example is the use of a double Stille coupling reaction to synthesize a hybrid pyrazine–terpyridine ligand. rsc.org In this synthesis, a dichloropyrazine was reacted with a stannylated terpyridine to afford the desired ligand in good yield. rsc.org This strategy allows for the modular construction of ligands, where different heterocyclic units can be precisely joined together. The resulting pyrazine-containing ligands can then be used to form self-assembled transition metal complexes, opening avenues to new supramolecular structures and functional materials. rsc.orgnih.gov

Catalytic Applications of Pyrazine-Derived Organotin Compounds

While the primary use of this compound is as a nucleophilic reagent in palladium-catalyzed cross-coupling reactions, the broader class of organotin(IV) compounds is known for its catalytic activity in various industrial processes. nih.gov For example, compounds like dibutyltin(IV) diacetate and dibutyltin(IV) dilaurate are used as catalysts in the formation of urethanes and to prevent the thermal degradation of PVC. nih.gov

The catalytic potential of pyrazine-derived organotin compounds themselves is a more specialized area of research. In the context of the Stille reaction, the organotin compound is a stoichiometric reagent that transfers an organic group, while palladium serves as the catalyst. msu.edu However, recent advancements have focused on developing Stille couplings that are catalytic in tin, where the tin halide byproduct is recycled back into a reactive organotin species. msu.edu Although this research aims to reduce the amount of tin waste generated, the pyrazine-organotin species itself does not act as the primary catalyst for the C-C bond formation. The main role of compounds like this compound remains that of a key reactant in transition-metal catalyzed processes. rsc.org

Strategic Synthesis of Complex Heterocyclic Architectures

The construction of complex heterocyclic architectures is a central goal of modern organic synthesis, as these structures are prevalent in natural products and pharmaceuticals. nih.govmdpi.com this compound provides a strategic tool for accessing such molecules through reliable and high-yielding cross-coupling reactions.

The Stille reaction enables the fusion or linking of the pyrazine heterocycle to other ring systems, including other heterocycles or carbocycles. rsc.org This is exemplified by the synthesis of pyrazine-linked bisindole alkaloids, where a dibromopyrazine can undergo a double coupling reaction (such as a Suzuki or Stille reaction) to connect two indole (B1671886) units. mdpi.com Similarly, the reaction of this compound with a halogenated heterocycle allows for the direct and strategic formation of bi-heterocyclic systems. The predictability and functional group tolerance of the Stille coupling make it a preferred method for late-stage functionalization, where a pyrazine moiety is introduced into an already complex molecular framework. rsc.orgnih.gov This capability is invaluable in the total synthesis of natural products and the development of new medicinal agents. lifechemicals.comnih.gov

Future Research Directions and Emerging Paradigms for 2 Methoxy 6 Tributylstannyl Pyrazine

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of organotin compounds, including 2-Methoxy-6-(tributylstannyl)pyrazine, often involves the use of Grignard reagents or organolithium compounds with tin halides. wikipedia.org These methods, while effective, can generate significant amounts of metallic waste and utilize hazardous reagents. Future research is increasingly directed towards greener and more atom-economical synthetic routes.

Key Research Thrusts:

Direct C-H Stannylation: Investigating catalytic methods for the direct stannylation of C-H bonds in pyrazine (B50134) precursors would eliminate the need for pre-functionalized starting materials, thereby reducing step counts and waste.

Flow Chemistry Approaches: The use of microreactor technology can offer better control over reaction parameters, improve safety, and potentially enable the use of catalytic systems that are not feasible in batch processes.

Alternative Tin Sources: Exploring the use of less toxic and more environmentally benign tin reagents is a critical area of research. This includes the development of recyclable organotin reagents or the use of tin sources that can be efficiently recovered and reused.

A comparative look at traditional versus potential greener synthetic pathways highlights the drive for sustainability in the synthesis of organotin compounds.

| Feature | Traditional Synthesis (e.g., Grignard) | Emerging Greener Pathways |

| Starting Materials | Halogenated pyrazines, magnesium, tin halides | Pyrazine, benign tin source |

| Reagents | Organometallic reagents (Grignard, organolithium) | Catalytic systems, potentially recyclable reagents |

| Waste Generation | Stoichiometric metallic salts | Reduced waste, potential for catalyst recycling |

| Atom Economy | Lower | Potentially higher through direct functionalization |

Elucidation of Expanded Reactivity Profiles Beyond Established Cross-Couplings

While the Stille cross-coupling reaction is the hallmark application of this compound, its reactivity profile is not limited to this transformation. scispace.com Future research aims to unlock new reaction pathways and expand its synthetic utility. The lability of the C-Sn bond and the potential for coordination expansion at the tin center are key characteristics that can be exploited in novel chemical transformations. gelest.com

Potential Areas of Exploration:

Transmetalation to Other Metals: Investigating the transfer of the pyrazinyl group to other metals beyond palladium, such as copper, nickel, or gold, could open up new avenues for cross-coupling and other transformations with unique selectivity. scispace.com

Radical Reactions: Organotin compounds can participate in radical reactions. acs.orgacs.org Exploring the homolytic cleavage of the C-Sn bond in this compound could lead to new methods for pyrazine functionalization via radical addition or substitution reactions.

Stannyl-Group-Assisted Reactions: The tributylstannyl group can act as a temporary directing group, influencing the regioselectivity of reactions at other positions on the pyrazine ring before being cleaved.

Design of Highly Selective and Efficient Catalytic Systems

Advances in catalysis are paramount to enhancing the utility and sustainability of reactions involving this compound. The focus is on developing catalysts that are not only highly active but also selective and robust.

Future Catalytic Strategies:

Ligand Design: The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium catalysts can significantly impact the efficiency and selectivity of cross-coupling reactions, potentially allowing for lower catalyst loadings and milder reaction conditions. researchgate.net

Nanocatalysis: The use of palladium nanoparticles as catalysts could offer advantages in terms of catalytic activity and recyclability.

Bimetallic Catalysis: The combination of palladium with other metals, such as copper(I) salts, has been shown to accelerate Stille couplings and can be further explored to enhance reactivity and selectivity. scispace.com

| Catalyst System | Key Features | Potential Advantages for this compound Reactions |

| Palladium with Novel Ligands | Tunable steric and electronic properties | Improved reaction rates, higher yields, and better functional group tolerance |

| Palladium Nanoparticles | High surface area-to-volume ratio | Increased catalytic activity, potential for catalyst recovery and reuse |

| Bimetallic Systems (e.g., Pd/Cu) | Synergistic catalytic effects | Accelerated transmetalation step, leading to faster reactions and potentially higher selectivity scispace.com |

Integration into Advanced Materials Science and Device Engineering

The pyrazine moiety is a known component in technologically relevant materials, including polymers and light-responsive materials. lifechemicals.com The ability to incorporate the 2-methoxypyrazine (B1294637) unit into larger molecular architectures via this compound opens up possibilities for the design of novel functional materials.

Emerging Applications in Materials Science:

Organic Electronics: Pyrazine-containing conjugated polymers can be synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrazine ring can be used to tune the electronic properties of these materials.

Sensors: The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions. Polymers or molecules containing the 2-methoxypyrazine unit could be developed as chemosensors for the detection of specific metal ions.

Luminescent Materials: Pyrazine derivatives can exhibit interesting photophysical properties. By incorporating this unit into larger systems, new fluorescent or phosphorescent materials could be developed for various applications.

Theoretical and Computational Refinements for Predictive Chemistry

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. nih.gov Density Functional Theory (DFT) and other computational methods can provide insights into reaction mechanisms, catalyst performance, and the electronic properties of potential materials. rsc.org

Future Directions in Computational Studies:

Mechanistic Elucidation: Detailed computational modeling of reaction pathways, including transition states and intermediates, can help to understand the factors that control reactivity and selectivity in reactions involving this compound. nih.gov This understanding can guide the rational design of improved catalysts and reaction conditions.

Predictive Catalyst Design: Computational screening of potential ligands and catalysts can accelerate the discovery of more efficient and selective catalytic systems.

In Silico Materials Design: The electronic and photophysical properties of polymers and other materials containing the 2-methoxypyrazine unit can be predicted using computational methods, allowing for the virtual design and screening of new materials before their synthesis.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Methoxy-6-(tributylstannyl)pyrazine, and how can reaction conditions be controlled to maximize yield?

The synthesis of stannylpyrazine derivatives typically involves deprotonation and subsequent stannylation. For this compound, a method analogous to fluoropyrazine stannylation can be adapted:

- Use hindered lithium dialkylamides (e.g., LiTMP) in THF at low temperatures (−100°C) to deprotonate the pyrazine ring.

- Introduce chlorotributylstannane in situ to trap the intermediate, achieving yields up to 90% under rigorously anhydrous conditions .

- Reaction monitoring via TLC or GC-MS is critical to prevent over-stannylation. Ensure rapid quenching and low temperatures to suppress side reactions.

Q. What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and stannyl group integration. NMR can verify Sn-C bonding .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrazine and methoxy groups) and π-π interactions in solid-state structures .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns of the tin-containing compound.

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Thermal stability : Decomposition may occur above 80°C; store at −20°C under inert atmosphere.

- Moisture sensitivity : Hydrolysis of the Sn-C bond is a risk. Use anhydrous solvents (e.g., THF, toluene) and glovebox techniques for handling .

- Light sensitivity : Protect from UV exposure to prevent radical degradation pathways.

Advanced Research Questions

Q. How does this compound participate in Stille cross-coupling reactions, and what factors influence its reactivity?

- The tributylstannyl group acts as a transmetallation agent in Stille couplings. Key considerations:

- Catalyst selection : Pd(PPh) or Pd(dba) with AsPh ligands enhance oxidative addition.

- Solvent system : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Steric effects : The methoxy group at C2 may slow transmetallation compared to unsubstituted analogs; optimize reaction time and temperature .

Q. What is the coordination behavior of this compound in metal-organic frameworks (MOFs) or supramolecular complexes?

- Pyrazine derivatives can act as bridging ligands. In MOFs:

- The stannyl group may coordinate to soft metals (e.g., Ag, Zn) via Sn-M bonds, while the pyrazine nitrogen binds to harder metals (e.g., Cr) .

- Encapsulation studies show pyrazine guests adopt staggered configurations (60° relative to framework ligands), stabilizing high-spin states in magnetic materials .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. Include solvent effects (e.g., PCM model for THF) .

- Molecular Dynamics (MD) : Simulate vibrational modes (e.g., pyrazine ring breathing) and non-radiative decay pathways in excited states .

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Model vibronic coupling between S and S states for photophysical studies .

Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?

- Protein binding assays : Co-crystallization studies reveal pyrazine N-atoms act as hydrogen bond acceptors, while the stannyl group may coordinate metalloenzymes .

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with LC comparisons to unmodified pyrazines.

- DNA synthesis inhibition : Use H-thymidine incorporation to evaluate anti-proliferative effects, as seen in pyrazine derivatives .

Q. What are the dominant decomposition pathways for this compound, and how can they be mitigated?

- Hydrolysis : Sn-C bond cleavage in aqueous media. Mitigation: Use scavengers (e.g., molecular sieves) in protic solvents.

- Thermolysis : Radical pathways generate tributyltin oxides. Monitor via TGA-MS under inert atmospheres .

- Photodegradation : UV light induces homolytic Sn-C bond cleavage. Store in amber vials with argon backfilling.

Q. How do vibrational modes of the pyrazine ring influence the photophysical properties of this compound?

- Time-resolved fluorescence spectroscopy identifies vibronic coupling between S(n,π*) and S(π,π*) states.

- High-pressure gas-phase studies (e.g., pyrazine-SF mixtures) reveal quenching effects on fluorescence lifetimes, linked to symmetry-breaking vibrations .

Methodological Notes

- Synthetic protocols should prioritize reproducibility: Document exact equivalents of LTMP, reaction times, and quenching steps .

- Computational models must account for all 24 vibrational modes of pyrazine to avoid oversimplification .

- Biological assays require toxicity controls for tributyltin byproducts, which are known environmental toxins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。